Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate
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Overview
Description
Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Coupling Reaction: The coupling of the intermediate with an appropriate benzoate derivative to form the final product.
The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. The compound binds to the active site of these enzymes, blocking their activity and leading to the inhibition of tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
- 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline
- N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
- (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Uniqueness
Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound for targeted therapeutic applications, particularly in cancer research .
Properties
CAS No. |
647376-15-6 |
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Molecular Formula |
C18H16N4O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoate |
InChI |
InChI=1S/C18H16N4O4/c1-26-18(23)13-4-2-12(3-5-13)8-9-19-17-15-10-14(22(24)25)6-7-16(15)20-11-21-17/h2-7,10-11H,8-9H2,1H3,(H,19,20,21) |
InChI Key |
KNYCVWSNWCVLAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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